molecular formula C8H8N2O2S B6282789 3-(ethanesulfonyl)pyridine-2-carbonitrile CAS No. 1421953-26-5

3-(ethanesulfonyl)pyridine-2-carbonitrile

Cat. No.: B6282789
CAS No.: 1421953-26-5
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethanesulfonyl)pyridine-2-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethanesulfonyl group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)pyridine-2-carbonitrile typically involves the reaction of 2-bromo-3-ethanesulfonylpyridine with sodium sulfide and sulfur, followed by acidification to produce 2-mercapto-3-ethanesulfonylpyridine. This intermediate is then chlorinated using chlorine gas to form the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Ethanesulfonyl)pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an ethanesulfonyl group and a carbonitrile group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1421953-26-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.